molecular formula C16H18N2O2 B7644770 (E)-3-(4-hydroxy-3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

(E)-3-(4-hydroxy-3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Cat. No. B7644770
M. Wt: 270.33 g/mol
InChI Key: KNRVZCNWAKNOTO-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-hydroxy-3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as HPPN, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. HPPN belongs to the class of nitriles and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of (E)-3-(4-hydroxy-3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties may be responsible for its therapeutic effects. This compound may also modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, inhibit cell proliferation, and induce cell death in cancer cells. This compound has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

(E)-3-(4-hydroxy-3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under various conditions and can be stored for long periods of time. However, one limitation of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of (E)-3-(4-hydroxy-3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of this compound's potential as an anticancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.

Synthesis Methods

(E)-3-(4-hydroxy-3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with pyrrolidine-1-carboxylic acid to form the corresponding pyrrolidine ester. The ester is then treated with sodium hydride and acetonitrile to form this compound.

Scientific Research Applications

(E)-3-(4-hydroxy-3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethylphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-13(8-12(2)15(11)19)9-14(10-17)16(20)18-5-3-4-6-18/h7-9,19H,3-6H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRVZCNWAKNOTO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C(C#N)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C(\C#N)/C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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